molecular formula C9H9BrFNO2 B6322193 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 1220124-55-9

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B6322193
Key on ui cas rn: 1220124-55-9
M. Wt: 262.08 g/mol
InChI Key: RIZVSUVDBGQMAE-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A solution of 3-bromo-4-fluorobenzoic acid (100 g, 0.456 mol) and CDI (77.2 g, 0.547 mol) in 1 L of dry DCM was stirred at r.t. for 30 min and then O,N-dimethyl-hydroxylamine (53.4 g, 0.547 mol) was added. The resulted mixture was stirred overnight. The solvents were removed under vacuum and the residue was purified via column chromatograph to afford the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
77.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](O)=[O:6].C1N=CN(C(N2C=NC=C2)=O)C=1.[CH3:24][O:25][NH:26][CH3:27]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([N:26]([O:25][CH3:24])[CH3:27])=[O:6]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1F
Name
Quantity
77.2 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
53.4 g
Type
reactant
Smiles
CONC

Conditions

Stirring
Type
CUSTOM
Details
The resulted mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified via column chromatograph

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=O)N(C)OC)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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